molecular formula C7H7N3S B14639490 4,6-Dimethyl-2-pyrimidinyl thiocyanate CAS No. 55055-25-9

4,6-Dimethyl-2-pyrimidinyl thiocyanate

Cat. No.: B14639490
CAS No.: 55055-25-9
M. Wt: 165.22 g/mol
InChI Key: LZLCVTIHZNVKMI-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-pyrimidinyl thiocyanate is an organic compound with the molecular formula C7H7N3S. It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 4th and 6th positions and a thiocyanate group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-pyrimidinyl thiocyanate typically involves the reaction of 4,6-dimethyl-2-pyrimidinyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-pyrimidinyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiocyanate group can yield thiols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include 4,6-dimethyl-2-pyrimidinyl amines or ethers.

    Oxidation Reactions: Products include sulfoxides or sulfones.

    Reduction Reactions: Products include thiols or amines.

Scientific Research Applications

4,6-Dimethyl-2-pyrimidinyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-pyrimidinyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-pyrimidinyl chloride
  • 4,6-Dimethyl-2-pyrimidinyl amine
  • 4,6-Dimethyl-2-pyrimidinyl ether

Uniqueness

4,6-Dimethyl-2-pyrimidinyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

55055-25-9

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

(4,6-dimethylpyrimidin-2-yl) thiocyanate

InChI

InChI=1S/C7H7N3S/c1-5-3-6(2)10-7(9-5)11-4-8/h3H,1-2H3

InChI Key

LZLCVTIHZNVKMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC#N)C

Origin of Product

United States

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